(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate
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Overview
Description
Chemical Reactions Analysis
As a versatile chemical compound, “(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate” can participate in various chemical reactions. Its unique structure allows for intricate reactions, making it an indispensable tool in the pursuit of scientific breakthroughs.Physical and Chemical Properties Analysis
This compound has several notable physicochemical properties . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .Scientific Research Applications
Advanced Oxidation Processes for Degradation
Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, like acetaminophen, in the environment highlights the potential for similar chemical compounds to be studied in water treatment and environmental remediation. AOPs are used to treat aqueous mediums, leading to different kinetics, mechanisms, and by-products, which could be relevant for compounds with similar structures to "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" (Qutob et al., 2022).
Synthesis of Novel Compounds
The development of novel cyclic compounds containing aminobenzenesulfonamide showcases the synthetic utility of related chemical functionalities in creating multifunctional agents for potential pharmaceutical applications. This includes the synthesis of unique polyheterocyclic compounds, which could suggest the utility of "this compound" in synthetic organic chemistry and drug discovery (Kaneda, 2020).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, in synthetic chemistry indicates a significant role for compounds with similar functionalities in facilitating selective chemical transformations under light irradiation. This application is crucial for the controlled synthesis of complex organic molecules, hinting at the potential research applications of related compounds in photochemistry (Amit et al., 1974).
Chemical and Biological Properties
The examination of the chemical, biological, pharmacological, and pharmacokinetic properties of sulfur-containing amino acids in aged garlic extract, such as S-1-propenyl-l-cysteine, reveals the importance of studying the biological effects of similar compounds. These findings suggest potential research applications in understanding the pharmacological effects and safety profiles of compounds with related chemical structures (Kodera et al., 2017).
Sulfonamide-based Medicinal Chemistry
Sulfonamide derivatives, critical for antimicrobial drugs, display a broad bioactive spectrum and wide medicinal applications. This underscores the potential of sulfonamide-based compounds, like "this compound", in drug development, offering a foundation for the synthesis of new drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXPRZFLCJFMHN-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662434 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88224-00-4 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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